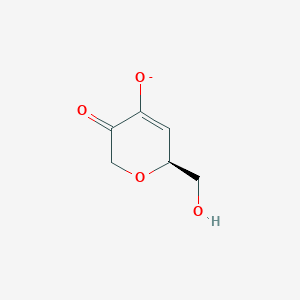
ascopyrone M(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ascopyrone M(1-) is conjugate base of ascopyrone M. It is a conjugate base of an ascopyrone M.
Applications De Recherche Scientifique
Food Preservation
Ascopyrone M(1-) has been studied for its bacteriostatic effects in food systems. A notable study demonstrated its effectiveness against common foodborne pathogens such as Salmonella typhimurium and Escherichia coli.
| Concentration (mg/kg) | Pathogen | Effectiveness |
|---|---|---|
| 2000 | Salmonella typhimurium | Significant bacteriostatic effect |
| 2000 | E. coli | Significant bacteriostatic effect |
In a controlled environment at 8°C, ascopyrone M(1-) exhibited a notable reduction in bacterial growth, suggesting its potential as a natural preservative in food products .
Pharmacological Applications
Ascopyrone M(1-) has shown promise in various pharmacological contexts:
Anti-inflammatory Properties
Research indicates that ascopyrone M(1-) can inhibit the production of pro-inflammatory cytokines in murine models. A specific study highlighted the following findings:
- Inhibition of interleukin-6 (IL-6) by 57%
- Reduction of tumor necrosis factor-alpha (TNF-α) by 24.6%
These effects were attributed to the compound's ability to suppress NF-κB signaling pathways, which are crucial in inflammatory responses .
Anticancer Effects
Ascopyrone M(1-) has demonstrated anticancer properties through several mechanisms:
- It interferes with tumor growth and metastasis.
- In vivo studies have shown that it can extend the lifespan of cancer-afflicted mice by inhibiting fast-multiplying cells.
The compound's cidal effects on rapidly dividing cells make it a candidate for further investigation in cancer therapies .
Biochemical Research
In biochemical studies, ascopyrone M(1-) plays a role in carbohydrate metabolism. It is involved in the catabolism of 1,5-anhydro-D-fructose through enzymatic pathways that convert it into various metabolites, including ascopyrone P and other derivatives. This pathway is significant for understanding carbohydrate degradation processes in microorganisms .
Case Study 1: Food Preservation Efficacy
A study conducted on cooked meat systems evaluated the effectiveness of ascopyrone M(1-) at varying concentrations. The results indicated that higher concentrations significantly inhibited bacterial growth, making it a viable option for enhancing food safety.
Case Study 2: Anti-inflammatory Effects
In an experimental setup involving murine macrophage-like RAW 264.7 cells, ascopyrone M(1-) was shown to reduce nitric oxide production and cytokine release upon lipopolysaccharide stimulation, confirming its anti-inflammatory potential .
Propriétés
Formule moléculaire |
C6H7O4- |
|---|---|
Poids moléculaire |
143.12 g/mol |
Nom IUPAC |
(2S)-2-(hydroxymethyl)-5-oxo-2H-pyran-4-olate |
InChI |
InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h1,4,7-8H,2-3H2/p-1/t4-/m0/s1 |
Clé InChI |
XUKJGZOHRVCEJL-BYPYZUCNSA-M |
SMILES isomérique |
C1C(=O)C(=C[C@H](O1)CO)[O-] |
SMILES canonique |
C1C(=O)C(=CC(O1)CO)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















